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molecular formula C5H9ClO2S B1274887 Cyclopentanesulfonyl chloride CAS No. 26394-17-2

Cyclopentanesulfonyl chloride

Cat. No. B1274887
M. Wt: 168.64 g/mol
InChI Key: HZVKYZHPDGEECE-UHFFFAOYSA-N
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Patent
US05451677

Procedure details

Cyclopentanesulfonyl chloride was prepared according to the procedure of S. N. Bhattacharya, et. al., J. Chem. Soc. (C), 1265-1267 as follows. To a solution of 2.7 g (1.6 mL, 20 mmol) of sulfuryl chloride in 5 mL of hexane at 0° C. was added a solution of 5 mL (10 mmol) of 2 M cyclopentylmagnesium chloride in ether over a 15-min period. The reaction mixture was allowed to warm to room temperature and stir overnight. The mixture was recooled to 0° C. and a 5-mL portion of ether was added followed by a 10-mL portion of water. The layers were separated and the organic phase was washed with water, dried over sodium sulfate and concentrated to give 1.12 (70%) of cyclopentanesulfonyl chloride. This compound was used without further purification to prepare the title compound from the Cbz amine from Example 3 in a manner analogous to that of Example 5: 1H NMR (400 MHz, CDCl3) δ7.34-7.30 (m, 5H), 7.13 (s, 4H), 6.44 (br s, 1H), 5.07 (s, 2H), 4.74 (br, s, 1H), 3.50-3.39 (m, 3H), 2.76 (br t, 2H), 2.09-1.91 (m, 4H), 1.86-1.76 (m, 2H), 1.64-1.54 (m, 2H); FAB MS m/z 403 (M+1).
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[S:1]([Cl:5])(Cl)(=[O:3])=[O:2].[CH:6]1([Mg]Cl)[CH2:10][CH2:9][CH2:8][CH2:7]1.O>CCCCCC.CCOCC>[CH:6]1([S:1]([Cl:5])(=[O:3])=[O:2])[CH2:10][CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
C1(CCCC1)[Mg]Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Cyclopentanesulfonyl chloride was prepared
CUSTOM
Type
CUSTOM
Details
was recooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
C1(CCCC1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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